Sodium tert-pentoxide

Description

Sodium tert-pentoxide (NaOt-Am, C₅H₁₁NaO, MW 110.13) is an alkali metal alkoxide derived from tert-amyl alcohol. It exists as a white to yellow crystalline solid with a melting point of ~200°C and reacts violently with water . As a strong, bulky base, it is widely used in organic synthesis, including:

- Polymer synthesis: Deprotonation of diethyl succinate and pyridinecarbonitrile to form electron-deficient conjugated polymers .

- Cross-coupling reactions: Promotion of Pd-catalyzed hydrodefluorination and arylation reactions .

- Pigment preparation: Facilitation of DPP (diketopyrrolopyrrole) pigment synthesis via reflux reactions .

Its safety profile includes GHS hazard classifications for skin corrosion (Category 1A) and self-heating (Category 1), requiring storage under inert conditions .

Propriétés

Numéro CAS |

14593-46-5 |

|---|---|

Formule moléculaire |

C5H12NaO |

Poids moléculaire |

111.14 g/mol |

Nom IUPAC |

sodium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

Clé InChI |

GNFRAWUJXCRPHZ-UHFFFAOYSA-N |

SMILES |

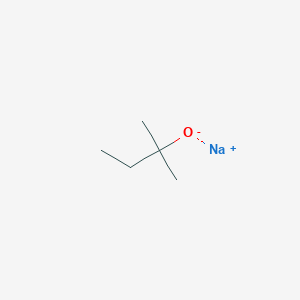

CCC(C)(C)[O-].[Na+] |

SMILES isomérique |

CCC(C)(C)[O-].[Na+] |

SMILES canonique |

CCC(C)(C)O.[Na] |

Autres numéros CAS |

14593-46-5 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Reagent Selection

The most widely documented method involves the reaction of metallic sodium with tert-amyl alcohol in an inert organic solvent under nitrogen protection. The general reaction is:

Key reagents include:

Process Optimization

The Chinese patent CN102001915A outlines a granular product synthesis:

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar ratio (Na:Alcohol) | 1:1.2–10 | 1:3.0–4.2 |

| Reaction time | 8–40 hours | 12–14 hours |

| Stirring rate | 10–80 rpm | 20 rpm |

| Vacuum pressure | -0.08 to -0.098 MPa | -0.095 MPa |

Steps:

-

Reflux reaction: Combine tert-amyl alcohol, inert solvent, and sodium under nitrogen. Hydrogen evolution confirms progression.

-

Solvent evaporation: Remove excess alcohol at normal pressure, then residual solvent under vacuum.

-

Granulation: Adjust stirring to 20 rpm during cooling to form 0.6 mm particles.

-

Reactor: 2000 mL four-neck flask.

-

Inputs: 747 g tert-amyl alcohol, 523 g trimethylbenzene, 65 g sodium.

-

Outcome: 99% purity granular product after 12-hour reflux.

Catalytic Synthesis for Enhanced Efficiency

Role of Transition Metal Catalysts

The U.S. patent US6437198B1 introduces iron(III) chloride (FeCl) to accelerate sodium-alcohol reactions:

Industrial-Scale Setup

Apparatus:

Conditions:

-

Inputs: 2414 g tert-butanol, 0.0176 g FeCl, 130 g sodium.

-

Outcome: >99% purity this compound after 11 hours.

Solvent-Free and Continuous Flow Approaches

Melt-Phase Synthesis

Eliminating solvents reduces post-processing:

Continuous Flow Systems

Emerging systems enhance scalability:

-

Microreactors: Improve heat transfer and reaction uniformity.

Purification and Stabilization Techniques

Vacuum Drying

Post-reaction, residual solvents are removed under vacuum (-0.095 MPa) to achieve <0.5% solvent content.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tert-pentoxide undergoes various types of chemical reactions, including:

Deprotonation: It acts as a strong base, capable of deprotonating weak acids.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions:

Deprotonation: Commonly used with weak acids under anhydrous conditions.

Nucleophilic Substitution: Often used with alkyl halides in polar aprotic solvents.

Elimination Reactions: Typically conducted under heated conditions to favor the formation of alkenes.

Major Products:

Deprotonation: Produces the conjugate base of the acid.

Nucleophilic Substitution: Forms new carbon-oxygen bonds.

Elimination Reactions: Results in the formation of alkenes.

Applications De Recherche Scientifique

Organic Synthesis

Sodium tert-pentoxide serves as a versatile reagent in organic synthesis. Its primary applications include:

- Alkylation of Ketones : It acts as an effective base for the alkylation process, facilitating the formation of alkyl groups on ketones. This reaction is crucial in synthesizing various organic compounds .

- Deoxycyanamidation : The compound is utilized in the deoxycyanamidation of alcohols, which is important for producing intermediates in pharmaceutical chemistry .

- N-Cyanation of Amines : this compound plays a role in the N-cyanation of secondary amines, contributing to the synthesis of nitriles and other nitrogen-containing compounds .

Fine Chemical Manufacturing

In the fine chemicals sector, this compound is employed for:

- Esterification and Etherification : It is commonly used in esterification reactions to produce esters from acids and alcohols. Additionally, it facilitates etherification processes, which are essential for generating ethers from alcohols .

- Intermediates Production : The compound serves as an intermediate in the production of various chemicals used across multiple industries, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound's role in pharmaceuticals includes:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its ability to facilitate complex organic reactions makes it valuable for synthesizing APIs, which are crucial for drug formulation.

- Research and Development : The compound is often utilized in R&D settings to explore new synthetic pathways and develop novel therapeutic agents .

Case Studies

Safety Considerations

Due to its flammability and moisture sensitivity, handling this compound requires stringent safety protocols. Proper storage conditions should be maintained to prevent degradation or hazardous reactions. Additionally, using granular forms instead of powders can mitigate dust-related health risks during handling .

Mécanisme D'action

The mechanism of action of sodium 2-methylbutan-2-olate primarily involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating the formation of new bonds. In nucleophilic substitution reactions, it attacks electrophilic centers, replacing leaving groups and forming new carbon-oxygen bonds. The compound’s reactivity is attributed to the presence of the sodium cation and the alkoxide anion, which are highly reactive species .

Comparaison Avec Des Composés Similaires

Comparison with Similar Alkali Metal Alkoxides

2.1. Sodium tert-Butoxide (NaOt-Bu)

- Molecular Formula : C₄H₉NaO (MW 96.1) .

- Physical Properties : Similar appearance (white powder) but lower molecular weight.

- Reactivity :

- Safety : Classified similarly for skin/eye corrosion but lacks self-heating hazards .

2.2. Potassium tert-Pentoxide (KOt-Am)

- Counterion Effect : Potassium’s larger ionic radius vs. sodium alters solubility and reaction kinetics.

2.3. Sodium Ethoxide (NaOEt)

- Molecular Formula : C₂H₅NaO (MW 68.05) .

- Applications : Common in esterification and Claisen condensations.

- Limitations : Less bulky than NaOt-Am, making it ineffective in sterically demanding reactions (e.g., PyDPP2OD synthesis) .

Comparative Data Table

Research Findings and Reaction Efficacy

- Steric Effects: NaOt-Am’s tert-pentyl group enhances solubility in non-polar solvents (e.g., toluene) compared to NaOt-Bu, critical for reactions requiring homogeneous conditions .

- Counterion Influence :

- Thermal Stability : NaOt-Am’s lower decomposition temperature (~200°C) vs. NaOt-Bu (~300°C) limits its use in high-temperature reactions .

Activité Biologique

Sodium tert-pentoxide (NaO-t-Am) is a sodium salt of tert-amyl alcohol, recognized for its applications in organic synthesis and as a strong base. This article explores the biological activity of this compound, including its chemical properties, potential toxicological effects, and relevant case studies.

- Chemical Formula : C₅H₁₁NaO

- Molecular Weight : 110.13 g/mol

- CAS Number : 14593-46-5

- Appearance : Typically found in liquid form, often as a concentrated solution in tetrahydrofuran (THF).

Applications

This compound is primarily utilized in:

- Organic Synthesis : Acts as a strong base in various reactions, including deoxycyanamidation and the cyanation of secondary amines.

- Reducing Agent Preparation : Used to prepare complex reducing agents for converting halonaphthalenes to naphthalenes.

Toxicological Profile

The biological activity of this compound can be assessed through its toxicological effects on human health and the environment. The following table summarizes key toxicological findings:

| Endpoint | Result |

|---|---|

| Acute Toxicity (Inhalation) | 1.6 mg/L (4-hour exposure) |

| Acute Toxicity (Dermal) | 1,100 mg/kg |

| Eye Damage | Serious eye damage (GHS Class 1) |

| Skin Corrosion | Skin corrosion (GHS Class 1B) |

| Respiratory Sensitization | Not available |

| Carcinogenicity | Not classified |

Case Studies and Research Findings

- Electrochemical Studies : Research indicated that this compound plays a role in electrochemical applications, particularly in battery technology. A study demonstrated its use in a green fruit organic primary battery, highlighting both its positive and negative roles depending on the chemical environment .

- Health Risk Assessments : The National Institute for Occupational Safety and Health (NIOSH) has evaluated this compound under its occupational exposure banding process. This assessment identified respiratory irritation as a potential risk, suggesting that exposure limits should be established to protect workers .

- Environmental Impact : this compound does not exhibit significant bioaccumulation potential and is not classified as persistent or toxic under current regulatory frameworks. However, its handling requires strict adherence to safety protocols due to its corrosive nature .

Q & A

Q. What are the critical safety protocols for handling Sodium tert-pentoxide in laboratory settings?

this compound is hygroscopic and reacts violently with water, releasing heat and hazardous gases (e.g., carbon oxides). Researchers must:

- Use personal protective equipment (PPE): gloves, goggles, face shields, and flame-resistant lab coats .

- Handle the compound under inert atmospheres (argon or nitrogen) to prevent moisture exposure .

- Avoid contact with incompatible materials, including acids, alcohols, and halogenated solvents, which may trigger explosive reactions .

Q. What storage conditions are recommended for this compound?

Store in a tightly sealed container within a dry, ventilated environment at room temperature. Use desiccants (e.g., molecular sieves) and maintain an inert gas blanket to prevent hydrolysis. Separate from water sources and oxidizing agents .

Q. What first-aid measures should be taken upon accidental exposure?

- Skin contact: Immediately remove contaminated clothing and wash the area with copious water for 15 minutes. Seek medical attention .

- Eye exposure: Rinse eyes with water for at least 15 minutes, lifting eyelids periodically. Consult an ophthalmologist .

- Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .

Q. What are the primary hazards associated with this compound?

- Chemical reactivity: Violent exothermic reactions with water, alcohols, or acids produce toxic gases (e.g., CO) and sodium oxides .

- Corrosivity: Causes severe skin burns and eye damage (H314 hazard code) .

- Self-heating: Classified as a Category 1 self-heating substance, posing fire risks under moisture exposure .

Q. How should waste containing this compound be disposed of?

- Collect residues in sealed, labeled containers under inert gas.

- Incinerate in a certified chemical waste facility equipped to handle alkali metal oxides. Do not landfill aqueous waste due to environmental toxicity .

Advanced Research Questions

Q. How does this compound’s basicity compare to other alkoxide bases in deprotonation reactions?

this compound (NaOtPen) exhibits stronger basicity than sodium tert-butoxide (NaOtBu) due to the steric bulk of the tert-pentyl group, which enhances its ability to deprotonate less acidic substrates. For example, in metalation reactions, NaOtPen facilitates the formation of benzylpotassium adducts at specific reagent ratios (e.g., [NaOtPen]/[EtHexLi] > 1.3), unlike NaOtBu .

Q. What experimental considerations are crucial for maintaining anhydrous conditions with this compound?

- Solvent preparation: Use rigorously dried solvents (e.g., THF, hexanes) with ≤30 ppm water content, verified by Karl Fischer titration.

- Reaction setup: Employ Schlenk lines or gloveboxes for transferring reagents. Pre-flask reactions with inert gas to displace moisture .

- Monitoring: Use moisture sensors or indicators (e.g., molecular sieves) in reaction vessels to detect trace water .

Q. How can stoichiometric ratios be optimized in this compound-mediated metalation reactions?

- In toluene metalation, increasing the [NaOtPen]/[organolithium] ratio above 1.3 promotes adduct formation (e.g., benzylpotassium-NaOtPen complexes), altering reaction pathways. Titrate base equivalents while monitoring reaction progress via NMR or GC-MS to avoid over-basification .

Q. What analytical methods are effective for detecting decomposition products of this compound?

- Thermogravimetric analysis (TGA): Identifies thermal decomposition thresholds (e.g., onset at ~200°C) and residual sodium oxides .

- Gas chromatography-mass spectrometry (GC-MS): Detects volatile byproducts like CO and CO₂ from hydrolysis .

- X-ray diffraction (XRD): Characterizes crystalline decomposition residues (e.g., Na₂O) .

Q. How can exothermic risks be mitigated when scaling up reactions with this compound?

- Controlled addition: Introduce the base gradually using syringe pumps to manage heat generation.

- Temperature control: Use jacketed reactors with cooling baths (e.g., dry ice/acetone) to maintain temperatures below 25°C.

- In situ monitoring: Deploy IR thermography or calorimetry to detect hotspots and prevent runaway reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.